molecular formula C11H12N2S2 B14642899 3-Benzylpiperazine-2,5-dithione CAS No. 52092-42-9

3-Benzylpiperazine-2,5-dithione

Cat. No.: B14642899
CAS No.: 52092-42-9
M. Wt: 236.4 g/mol
InChI Key: TYXSJVXYVIIBEG-UHFFFAOYSA-N
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Description

3-Benzylpiperazine-2,5-dione (CAS: 5037-75-2), also known as cyclo(Phe-Gly), is a diketopiperazine (DKP) derivative with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol . Structurally, it consists of a six-membered piperazine ring with two ketone groups at positions 2 and 5 and a benzyl substituent at position 2. This compound is classified as an α-amino acid derivative and is often associated with microbial or fungal metabolites.

Properties

CAS No.

52092-42-9

Molecular Formula

C11H12N2S2

Molecular Weight

236.4 g/mol

IUPAC Name

3-benzylpiperazine-2,5-dithione

InChI

InChI=1S/C11H12N2S2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)

InChI Key

TYXSJVXYVIIBEG-UHFFFAOYSA-N

Canonical SMILES

C1C(=S)NC(C(=S)N1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylpiperazine-2,5-dithione typically involves the reaction of benzyl chloride with piperazine under controlled conditions. The reaction is carried out in a solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylpiperazine-2,5-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione group to thiols or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-Benzylpiperazine-2,5-dithione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzylpiperazine-2,5-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparison with Similar Compounds

Key Characteristics:

  • Isolation Sources : It has been isolated from the endophytic fungus Alternaria panax and marine-derived fungi such as Gloesporium sp. .
  • Phytotoxic Activity : While 3-benzylpiperazine-2,5-dione itself exhibits weaker phytotoxicity compared to compounds like tyrosol, it is hypothesized to act as an accessory virulence factor in plant pathogens .
  • Spectral Data: UV/vis absorption peaks at 204 nm and 311 nm (in methanol), with HRFABMS confirming its molecular ion at m/z 345.1215 [M+Na]⁺ .

Comparison with Similar Compounds

The structural and functional diversity of diketopiperazines is vast. Below is a comparative analysis of 3-benzylpiperazine-2,5-dione and related derivatives:

Structural Analogues of Piperazine-2,5-dione Derivatives

Compound Substituents Molecular Weight (g/mol) Key Properties References
3-Benzylpiperazine-2,5-dione Benzyl at C3 204.22 Phytotoxic accessory factor; isolated from fungi
3-Methylpiperazine-2,5-dione Methyl at C3 142.15 Synthesized via cyclocondensation of alanine and glycine esters; used in SAR studies
3,6-Dimethylpiperazine-2,5-dione Methyl at C3 and C6 170.20 Derived from alanine-alanine coupling; evaluated for skin permeation properties
1-Benzyl-3-ethylpiperazine-2,5-dione Benzyl at N1, ethyl at C3 260.30 Synthetic derivative; safety data available (GHS-compliant SDS)
1-(3,5-Dimethoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione Aryl and benzoyl substituents 385.14 Novel derivative with potential pharmacological applications

Functional Comparisons

Physicochemical Properties

  • Lipophilicity : The benzyl group in 3-benzylpiperazine-2,5-dione increases lipophilicity (XlogP = 0.30) compared to methyl derivatives (XlogP ≈ -0.5), influencing membrane permeability .
  • Thermodynamic Stability : Crystallographic data for 3-benzylpiperazine-2,5-dione (CCDC 888963) confirm a stable envelope conformation, similar to morpholine dithione derivatives .

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